molecular formula C24H26N2O5S B7708374 N-(2,5-dimethoxyphenyl)-3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide

N-(2,5-dimethoxyphenyl)-3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide

Cat. No.: B7708374
M. Wt: 454.5 g/mol
InChI Key: QWCICJJBWHQZFF-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide is a complex organic compound with a unique structure that includes both methoxy and sulfonamide functional groups

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S/c1-17-4-9-19(10-5-17)26-32(28,29)21-12-6-18(7-13-21)8-15-24(27)25-22-16-20(30-2)11-14-23(22)31-3/h4-7,9-14,16,26H,8,15H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCICJJBWHQZFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2,5-dimethoxyphenyl)-3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 2,5-dimethoxyaniline with 4-methylbenzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 3-bromopropionyl chloride to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Chemical Reactions Analysis

N-(2,5-dimethoxyphenyl)-3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide undergoes various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidative conditions.

    Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. The methoxy groups can also interact with biological molecules, potentially affecting their function .

Comparison with Similar Compounds

N-(2,5-dimethoxyphenyl)-3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of methoxy and sulfonamide groups, which confer distinct chemical and biological properties.

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